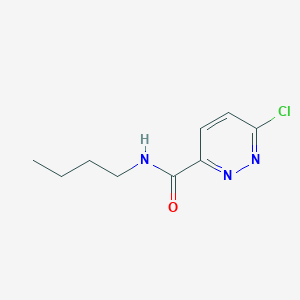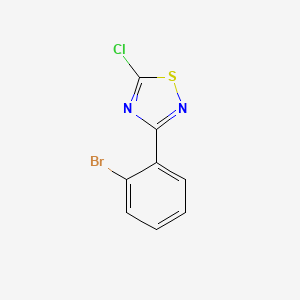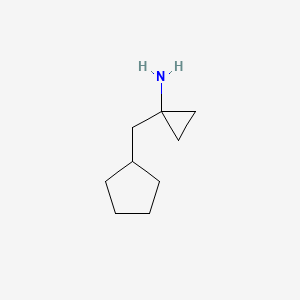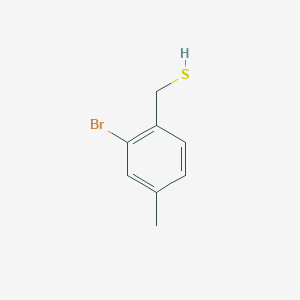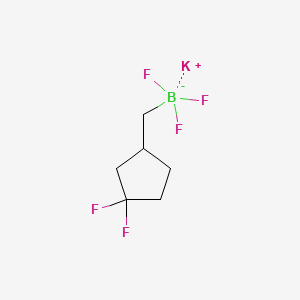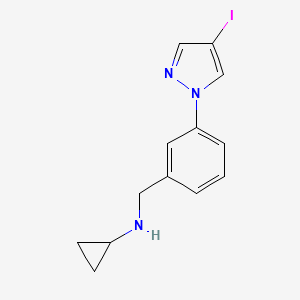
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride is a chemical compound that features a bromomethyl group attached to a dihydro-oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride typically involves the bromination of a precursor compound under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxazole ring into other structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxazole derivative.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of target proteins, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoisatins: These compounds also contain a bromine atom and are used in similar applications, particularly in medicinal chemistry.
5-Bromomethylfurfurol: Another bromomethyl-containing compound, used in the synthesis of various organic molecules.
Uniqueness
5-(Bromomethyl)-4,5-dihydro-1,3-oxazol-2-aminehydrochloride is unique due to its specific structure, which combines a bromomethyl group with a dihydro-oxazole ring. This combination provides distinct reactivity and potential for diverse applications in different fields.
Eigenschaften
Molekularformel |
C4H8BrClN2O |
|---|---|
Molekulargewicht |
215.47 g/mol |
IUPAC-Name |
5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H7BrN2O.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H |
InChI-Schlüssel |
WQDSERZQLFEDBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=N1)N)CBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)



![ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13628886.png)
